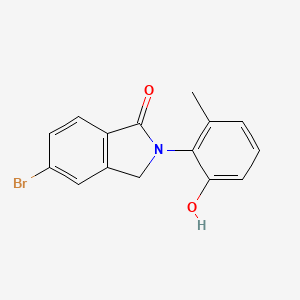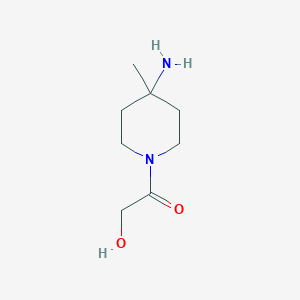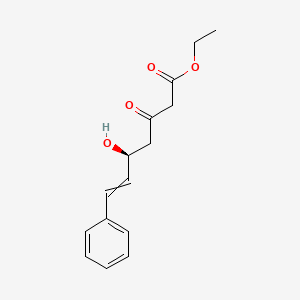
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is a synthetic organic compound that features a bromine atom, a triazole ring, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the oxidation of an alcohol precursor using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), radical initiators.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Cyclization: Formation of complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,4-dimethyl-1-(1H-imidazol-1-yl)pentan-3-one: Similar structure but with an imidazole ring instead of a triazole ring.
2-Bromo-4,4-dimethyl-1-(1H-pyrazol-1-yl)pentan-3-one: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
646052-92-8 |
|---|---|
Molekularformel |
C9H14BrN3O |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-bromo-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C9H14BrN3O/c1-9(2,3)8(14)7(10)4-13-6-11-5-12-13/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
SEKZQNYFCBOCGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(CN1C=NC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)




![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)


![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)

